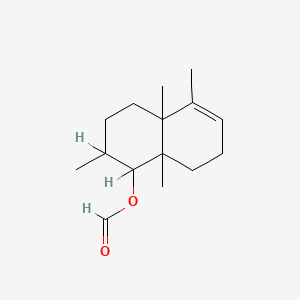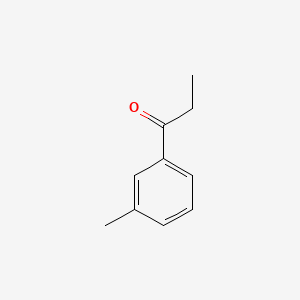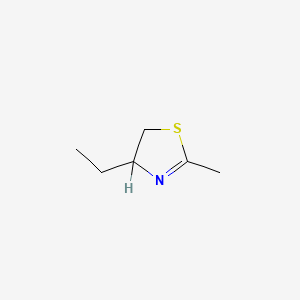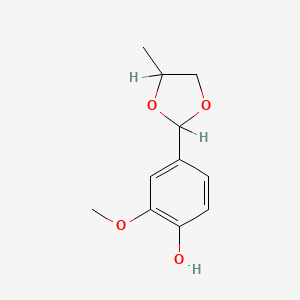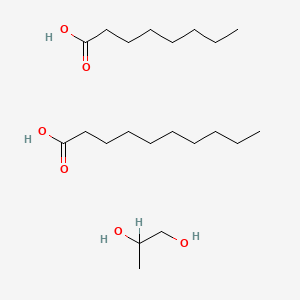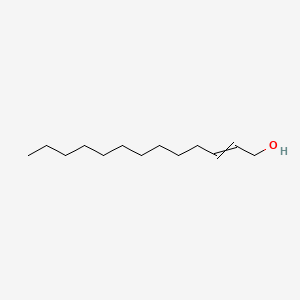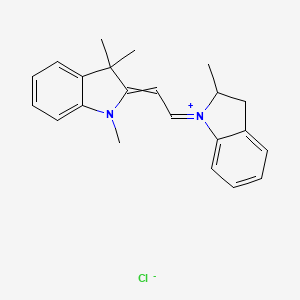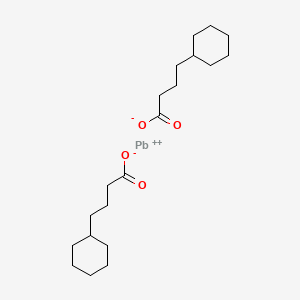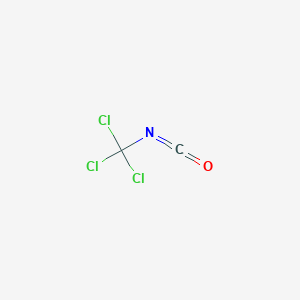
三氯甲基异氰酸酯
描述
Trichloromethyl isocyanate is an organic compound with the chemical formula CCl3NCO. It is a colorless liquid with a pungent odor and is known for its high reactivity. This compound is primarily used in organic synthesis, particularly in the production of pesticides, herbicides, and dyes . It is also utilized as a reagent in the synthesis of pharmaceutical raw materials and fine chemicals .
科学研究应用
Trichloromethyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the production of various compounds with special structures.
Biology and Medicine: It is employed in the synthesis of pharmaceutical raw materials and fine chemicals.
Industry: It is used in the manufacture of pesticides, herbicides, and dyes.
作用机制
Target of Action
Trichloromethyl isocyanate, a chemical compound with the linear formula CCl3NCO, is primarily used in the synthesis of various chemical compounds . Its primary targets are organic molecules such as alcohols, phenols, and amines, which it interacts with to form new compounds .
Mode of Action
The mode of action of Trichloromethyl isocyanate involves the formation of new bonds with its targets. For instance, it can react with alcohols to form alkyl isocyanates . This reaction is highly selective, favoring primary alcohols over secondary and tertiary ones . The interaction of Trichloromethyl isocyanate with its targets results in the formation of new compounds with different properties.
Biochemical Pathways
Trichloromethyl isocyanate affects several biochemical pathways. It is involved in the synthesis of isocyanates, which are pivotal chemical intermediates used in the production of polyurethane . The synthesis of isocyanate involves the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, among other reagents . The carbamate then undergoes thermal decomposition to produce isocyanate .
Pharmacokinetics
It is known that trichloromethyl isocyanate is a liquid at room temperature
Result of Action
The result of Trichloromethyl isocyanate’s action is the formation of new compounds. For example, when it reacts with alcohols, it forms alkyl isocyanates . These new compounds can have a variety of uses, depending on their specific properties.
生化分析
Biochemical Properties
It is known that it has been used in the synthesis of trisubstituted alkanoates or lactone derivatives and urea and thiourea derivatives of 15-membered azalides for use as antimalarial chemotherapeutics
Molecular Mechanism
It is known that it can undergo nucleophilic substitution reactions, suggesting that it may interact with biomolecules through this mechanism
准备方法
Synthetic Routes and Reaction Conditions: Trichloromethyl isocyanate is typically synthesized through the reaction of trichloromethyl isocyanate with chlorine. This reaction is carried out at low temperatures using a suitable solvent to control the reaction conditions . Another method involves the phosgenation of amines, where phosgene reacts with an amine to produce the isocyanate .
Industrial Production Methods: The industrial production of trichloromethyl isocyanate often involves the use of phosgene due to its high reactivity and efficiency in producing isocyanates . due to the hazardous nature of phosgene, alternative methods such as the use of triphosgene (bis(trichloromethyl) carbonate) are also employed . Triphosgene is a solid substitute for phosgene and can generate phosgene in situ upon reaction with an organic base .
化学反应分析
Types of Reactions: Trichloromethyl isocyanate undergoes various types of reactions, including nucleophilic substitution, hydrolysis, and addition reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Trichloromethyl isocyanate reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: In the presence of water, trichloromethyl isocyanate hydrolyzes to form carbon dioxide and an amine.
Addition Reactions: It can react with diols to form polyurethanes.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the reaction with diols.
相似化合物的比较
Phenyl isocyanate: Similar in reactivity but differs in the substituent group attached to the isocyanate functional group.
Methyl isocyanate: Known for its use in the production of pesticides but is less reactive compared to trichloromethyl isocyanate.
Hexamethylene diisocyanate: Used in the production of polyurethanes but has a different structural framework.
Uniqueness: Trichloromethyl isocyanate is unique due to its high reactivity and versatility in forming a wide range of products through nucleophilic addition reactions . Its ability to act as a strong electron affinity reactant makes it particularly useful in organic synthesis .
属性
IUPAC Name |
trichloro(isocyanato)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl3NO/c3-2(4,5)6-1-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBFBRZWBIXFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(Cl)(Cl)Cl)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342254 | |
| Record name | Trichloromethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30121-98-3 | |
| Record name | Trichloromethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloromethyl Isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the specific interactions between Trichloromethyl isocyanate and cyclic phosphites?
A: Research indicates that Trichloromethyl isocyanate reacts with cyclic phosphites, leading to the formation of various products depending on the specific phosphite structure and reaction conditions []. This interaction involves the phosphorus atom of the cyclic phosphite attacking the electrophilic carbon atom of the isocyanate group in Trichloromethyl isocyanate. [, ]
Q2: How does the presence of chlorine atoms in Trichloromethyl isocyanate influence its reactivity?
A: The chlorine atoms in Trichloromethyl isocyanate play a crucial role in its reactivity by increasing the electrophilicity of the carbon atom in the isocyanate group. [] This heightened electrophilicity makes it more susceptible to nucleophilic attack, as observed in its reactions with cyclic phosphites. [] Additionally, the presence of chlorine atoms can lead to "chlorotropism," a phenomenon where chlorine atoms migrate within the molecule, influencing its reactivity and potentially leading to different reaction products. []
Q3: Are there any known applications of Trichloromethyl isocyanate in synthetic chemistry?
A: Although not explicitly mentioned in the provided research, the reactivity of Trichloromethyl isocyanate, particularly its reactions with cyclic phosphites, suggests its potential use as a building block in organic synthesis. [] Further investigation is needed to explore and confirm specific synthetic applications of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


